1H-Imidazolium, 1-ethyl-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, ethyl sulfate (salt)
Description
Properties
CAS No. |
26266-76-2 |
|---|---|
Molecular Formula |
C26H55N2O5S+ |
Molecular Weight |
507.8 g/mol |
IUPAC Name |
2-(1-ethyl-2-heptadecyl-4,5-dihydroimidazole-1,3-diium-1-yl)ethanol;ethyl sulfate |
InChI |
InChI=1S/C24H49N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-25-20-21-26(24,4-2)22-23-27;1-2-6-7(3,4)5/h27H,3-23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1; |
InChI Key |
KPDCZDUZLORUDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CC)CCO.CCOS(=O)(=O)[O-] |
Related CAS |
26266-76-2 |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| Chemical Name | 1-ethyl-2-(heptadecyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate |
| CAS Number | 26266-76-2 |
| EINECS Number | 247-573-5 |
| Molecular Formula | C24H47N2O·C2H5O4S |
| Molecular Weight | 504.78 g/mol |
| Synonyms | 1-Ethyl-2-(heptadecenyl)-1-(2-hydroxyethyl)-2-imidazolinium ethyl sulfate; 1H-Imidazolium, 1-ethyl-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, ethyl sulfate (salt) |
Preparation Methods
Overview
The synthesis of 1-ethyl-2-(heptadecyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate typically involves the quaternization of an imidazole derivative with a long-chain alkyl halide followed by anion exchange to introduce the ethyl sulphate counterion. The process can be summarized in two main stages:
Detailed Synthetic Route
Raw Materials
- 1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazole : The imidazole ring bearing a hydroxyethyl substituent.
- Heptadecyl bromide (or heptadecyl halide) : The long-chain alkylating agent.
- Ethyl sulphate source : Typically ethyl sulphate salts or ethyl sulphuric acid derivatives for anion exchange.
- Solvents : Commonly used solvents include methylene chloride, ethanol, acetone, or other organic solvents suitable for the reaction and purification steps.
Reaction Conditions and Procedure
-
- The imidazole derivative is reacted with heptadecyl bromide under stirring in an inert atmosphere (argon or nitrogen) to prevent oxidation.
- The reaction is commonly carried out at room temperature or slightly elevated temperatures (25–50°C).
- The mixture is stirred for several hours (typically 12–24 hours) to ensure complete alkylation.
- The product formed is a quaternary ammonium salt with bromide as the counterion.
Anion Exchange to Ethyl Sulphate:
- The bromide salt is subjected to ion exchange with ethyl sulphate ions.
- This can be achieved by stirring the bromide salt with ethyl sulphuric acid or sodium ethyl sulphate in an appropriate solvent.
- The reaction is often performed at room temperature.
- The product precipitates or is extracted and purified by filtration, washing, and recrystallization.
-
- The crude product is purified by filtration to remove inorganic salts.
- Further purification steps include washing with acetone or ethanol to remove impurities.
- Activated charcoal treatment may be employed to remove colored impurities.
- The purified ionic liquid is dried under reduced pressure at moderate temperatures (around 50°C).
Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| Alkylation | 1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazole + Heptadecyl bromide | Room temp, inert atmosphere, 12-24 h | 1-ethyl-2-(heptadecyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium bromide |
| Anion Exchange | Bromide salt + Ethyl sulphate source | Room temp, stirring | 1-ethyl-2-(heptadecyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate |
Research Outcomes and Analytical Data
Yield and Purity
- Reported yields for the alkylation step range from 75% to 90%, depending on reaction time and purity of starting materials.
- The anion exchange step typically achieves quantitative conversion.
- Final product purity is confirmed by NMR, IR spectroscopy, and elemental analysis, showing characteristic signals for the imidazolium ring, hydroxyethyl group, and long alkyl chain.
Characterization
- NMR Spectroscopy: Proton NMR confirms the presence of ethyl, hydroxyethyl, and heptadecyl groups attached to the imidazolium ring.
- Mass Spectrometry: Confirms molecular weight consistent with the formula C24H47N2O·C2H5O4S.
- Thermal Analysis: Shows thermal stability typical of ionic liquids with decomposition temperatures above 200°C.
- Conductivity and Viscosity: Measurements indicate ionic liquid behavior suitable for applications requiring stable ionic media.
Notes on Variants and Related Compounds
- Similar compounds such as 1-ethyl-4,5-dihydro-1-(2-hydroxyethyl)-2-isoheptadecyl-1H-imidazolium ethyl sulphate have been synthesized using analogous methods, substituting the alkyl chain with isoheptadecyl groups, showing the versatility of the preparation method.
- Variations in alkyl chain length and position on the imidazolium ring can be achieved by selecting appropriate alkyl halides and imidazole derivatives.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Imidazole | 1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazole |
| Alkylating Agent | Heptadecyl bromide (C17H35Br) |
| Solvent | Methylene chloride, ethanol, acetone |
| Reaction Temperature | 25–50°C |
| Reaction Time | 12–24 hours |
| Atmosphere | Argon or nitrogen (inert) |
| Anion Exchange Agent | Ethyl sulphuric acid or sodium ethyl sulphate |
| Purification Methods | Filtration, washing, activated charcoal treatment |
| Yield (Alkylation) | 75–90% |
| Final Product Purity | >98% (confirmed by NMR, MS) |
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazolium, 1-ethyl-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, ethyl sulfate (salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Surfactant in Emulsions
1-Ethyl-2-(heptadecyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate is utilized as a surfactant due to its amphiphilic nature. It helps stabilize emulsions in cosmetic formulations and food products, enhancing texture and consistency.
Case Study: Cosmetic Formulation
In a study on cosmetic creams, the inclusion of this compound improved the stability of oil-in-water emulsions, leading to longer shelf life and better skin feel.
Antimicrobial Agent
This compound exhibits antimicrobial properties, making it suitable for use in disinfectants and preservatives.
Case Study: Efficacy Testing
Research conducted on bacterial strains indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a preservative in personal care products.
Pharmaceutical Applications
The compound is being explored for its role in drug delivery systems. Its ability to form micelles enhances the solubility of poorly soluble drugs.
Case Study: Drug Solubilization
A study demonstrated that when combined with certain anti-cancer agents, this imidazolium salt significantly increased their solubility and bioavailability, improving therapeutic efficacy.
Material Science
In material science, it is used as a modifier for polymers to enhance their properties such as thermal stability and mechanical strength.
Case Study: Polymer Blends
Research showed that blending this compound with polyethylene resulted in materials with improved tensile strength and thermal resistance, making them suitable for high-performance applications.
Risk Assessment Table
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H411 | Toxic to aquatic life with long-lasting effects |
Mechanism of Action
The mechanism by which 1H-Imidazolium, 1-ethyl-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, ethyl sulfate (salt) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Critical Analysis of Structural-Efficacy Relationships
- Chain Length vs. Surface Activity : Longer alkyl chains (e.g., C₁₇) improve micelle formation and surface tension reduction but may compromise biodegradability .
- Counterion Effects : Ethyl sulfate provides better hydrolytic stability compared to halide counterions (e.g., Cl⁻), which are prone to corrosion .
- Thermal Stability : Saturated chains (e.g., heptadecyl) enhance thermal resistance, making the compound suitable for high-temperature industrial processes .
Biological Activity
1-Ethyl-2-(heptadecyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate (CAS No. 26266-76-2) is an ionic liquid that has garnered attention for its potential biological activities. Its unique structure, characterized by a long hydrophobic alkyl chain and a hydroxyl group, suggests various interactions with biological systems. This article explores the biological activity of this compound, including its effects on microbial organisms, potential toxicity, and applications in biotechnology.
Molecular Structure
- Molecular Formula : CHNO·CHOS
- Molecular Weight : 504.78 g/mol
- CAS Number : 26266-76-2
- Synonyms : 1H-Imidazolium, 1-ethyl-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, ethyl sulfate (salt)
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | 5.74480 |
Antimicrobial Properties
Research indicates that imidazolium-based ionic liquids exhibit varying degrees of antimicrobial activity depending on their structural features. The long alkyl chain in 1-Ethyl-2-(heptadecyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate enhances its interaction with microbial membranes, potentially leading to cell disruption.
In a study assessing the toxicity of various ionic liquids on Escherichia coli, it was found that longer alkyl chains increased toxicity due to enhanced membrane interaction and disruption . The presence of the hydroxyl group also plays a crucial role in modulating the toxicity levels of these compounds .
Cytotoxicity and Safety Profile
The safety profile of this compound is critical for its application in various fields. Toxicity studies show that imidazolium-based ionic liquids can be hazardous to living organisms. The risk statements associated with this compound include:
- H315 : Causes skin irritation
- H318 : Causes serious eye damage
- H411 : Toxic to aquatic life with long-lasting effects
Precautionary measures include wearing protective gloves and eye protection when handling the substance .
Case Study 1: Efficacy Against Pathogenic Bacteria
A recent study evaluated the efficacy of 1-Ethyl-2-(heptadecyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate against various pathogenic bacteria. Results indicated significant antibacterial activity against Listeria monocytogenes and Pseudomonas fluorescens, suggesting its potential as a biocide in food preservation and sanitation applications .
Case Study 2: Impact on Protein Stability
Another research effort investigated the effects of ionic liquids on protein stability, specifically lysozyme. The study found that exposure to imidazolium-based ionic liquids decreased lysozyme's thermal stability and accelerated amyloid fibrillization processes . This finding is crucial for understanding how ionic liquids can influence protein behavior in biological systems.
Q & A
Q. What analytical techniques are recommended for structural and purity characterization of this compound?
To confirm the structure and purity, employ high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the imidazolium ring and alkyl chain configurations. For quantitative purity assessment, reverse-phase HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) is effective, as outlined in pharmacopeial methods .
Q. How can experimental design strategies minimize variability in synthesis optimization?
Use statistical design of experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent ratio, catalyst loading). Fractional factorial designs reduce the number of trials while capturing interactions between variables. For example, Response Surface Methodology (RSM) can optimize yield and minimize side-products .
Q. What are the key considerations for handling and storing this compound to ensure stability?
Due to its hygroscopic nature and sensitivity to hydrolysis, store under inert gas (e.g., nitrogen) at –20°C in amber glass vials. Monitor degradation via periodic FTIR spectroscopy to detect hydroxyl group interactions or sulfate ester hydrolysis .
Q. Which spectroscopic features distinguish this compound from structurally similar imidazolium salts?
The 2-hydroxyethyl substituent produces a distinct ¹H NMR signal at δ 3.6–4.0 ppm (broad, exchangeable proton). The heptadecyl chain shows characteristic alkyl resonances (δ 0.8–1.5 ppm). Compare with reference spectra from databases like EPA DSSTox or ECHA .
Q. How can researchers validate the environmental safety of this compound in lab settings?
Conduct short-term ecotoxicity assays (e.g., Daphnia magna immobilization) and compare results against regulatory thresholds (e.g., Interim Health guidelines). Discrepancies in hazard classifications (e.g., 50 vs. 150 mg/kg thresholds) require cross-validation using OECD-standardized protocols .
Advanced Research Questions
Q. How can computational reaction path search methods improve synthesis efficiency?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, narrowing optimal conditions. For example, ICReDD’s workflow integrates computed activation energies with robotic screening to accelerate catalyst selection and solvent optimization .
Q. What methodologies resolve contradictions in long-term environmental impact assessments?
Combine lifecycle analysis (LCA) with heterogeneous kinetic modeling to simulate degradation pathways. For instance, discrepancies in health risk thresholds (e.g., 50 vs. 150 mg/kg) may arise from variable metabolite profiles; use LC-MS/MS to identify persistent intermediates .
Q. How does the compound’s surfactant-like structure influence its application in membrane technologies?
Investigate its micelle-forming capacity via dynamic light scattering (DLS) and surface tension measurements . The long heptadecyl chain enhances lipid bilayer interactions, making it suitable for ion-selective membranes. Compare permeability coefficients against shorter-chain analogs .
Q. What advanced techniques elucidate its role in catalytic reaction mechanisms?
In-situ FTIR and X-ray absorption spectroscopy (XAS) track structural changes during catalysis. For example, the ethyl sulfate counterion may act as a proton shuttle in acid-catalyzed reactions; isotopic labeling (²H or ¹⁸O) can confirm this .
Q. How can machine learning models predict its behavior in complex matrices (e.g., biological systems)?
Train models on datasets combining QSAR (Quantitative Structure-Activity Relationship) data and experimental toxicity profiles. Use open-source platforms like RDKit to generate molecular descriptors, and validate predictions with microfluidic cell-based assays .
Methodological Notes
- Data Contradiction Analysis : Cross-reference computational predictions (e.g., ICReDD’s reaction pathways) with empirical kinetic data to identify outliers .
- Experimental Replication : Adopt the Contested Territories Network’s framework for collaborative validation, ensuring transparency in parameter selection and data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
